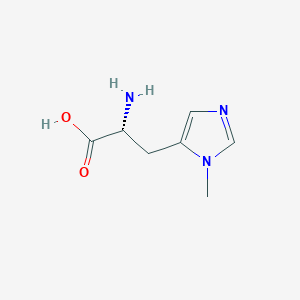

S-Benzyl-L-cystéine-4-nitroaniline

Vue d'ensemble

Description

S-Benzyl-L-cysteine-4-nitroaniline

Applications De Recherche Scientifique

- L’essai permet de comprendre la fonction de l’enzyme et son rôle potentiel dans divers processus physiologiques .

- En comprenant ses mécanismes, les scientifiques visent à développer de nouveaux traitements pour les troubles respiratoires .

- La recherche étudie son potentiel comme thérapie d’appoint ou mesure préventive pour les patients atteints de MPOC .

- Ce composé contribue à notre compréhension des processus enzymatiques et du développement de médicaments .

Substrat enzymatique pour l’essai de cystyl-aminopeptidase

Recherche sur l’asthme et la rhinite allergique

Maladie pulmonaire obstructive chronique (MPOC)

Études d’inhibition enzymatique

Recherche biochimique et biophysique

En résumé, la S-Benzyl-L-cystéine-4-nitroaniline a des applications diverses, allant des essais enzymatiques aux traitements potentiels des maladies respiratoires. Sa polyvalence en fait un composé précieux pour la recherche scientifique dans de multiples disciplines . Si vous avez besoin de plus amples informations ou si vous avez d’autres questions, n’hésitez pas à les poser !

Propriétés

IUPAC Name |

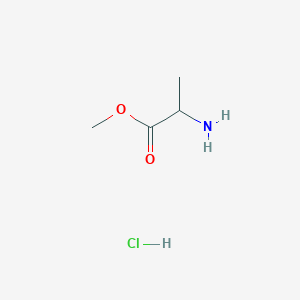

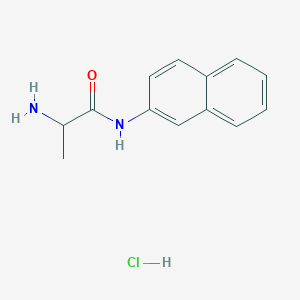

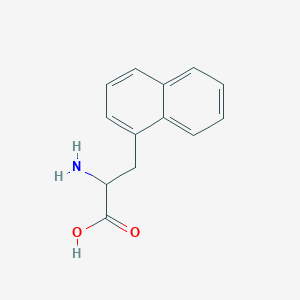

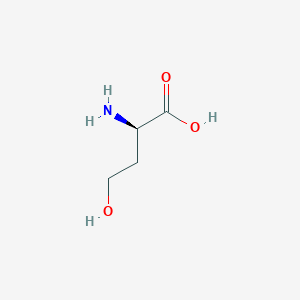

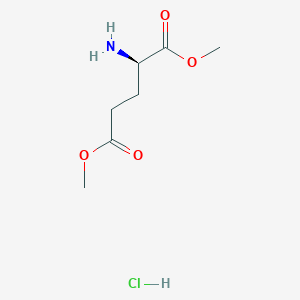

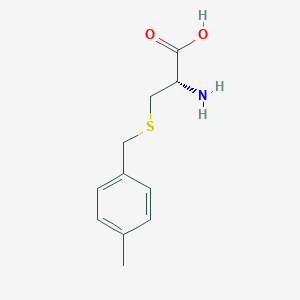

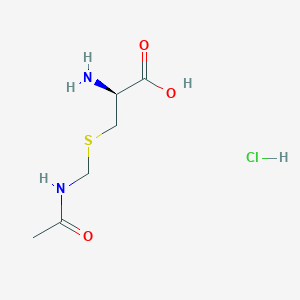

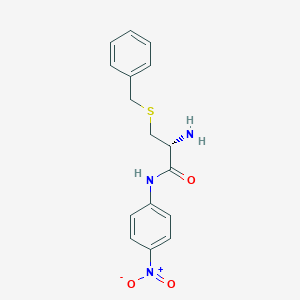

(2R)-2-amino-3-benzylsulfanyl-N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c17-15(11-23-10-12-4-2-1-3-5-12)16(20)18-13-6-8-14(9-7-13)19(21)22/h1-9,15H,10-11,17H2,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZQMLJHNCMSRC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883500 | |

| Record name | Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7436-62-6 | |

| Record name | (2R)-2-Amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7436-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-L-cysteine-4'-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007436626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-amino-3-benzylthio-N-(4-nitrophenyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide commonly used for in scientific research?

A1: (R)-2-Amino-3-benzylthio-N-(4-nitrophenyl)propionamide, also known as S-Benzyl-L-cysteine-p-nitroanilide (BCN), is primarily employed as a chromogenic substrate for detecting and characterizing the activity of specific enzymes, particularly oxytocinase (also known as cystine aminopeptidase). [, , ]

Q2: How does BCN facilitate the detection of oxytocinase activity?

A2: BCN is hydrolyzed by oxytocinase, releasing p-nitroaniline (PNA) as one of the products. PNA exhibits a yellow color that can be measured spectrophotometrically, providing a direct correlation between color intensity and enzyme activity. [, , , ]

Q3: What are the advantages of using BCN over other substrates for oxytocinase?

A3: Compared to earlier substrates, BCN demonstrates improved specificity for oxytocinase. [] This leads to more accurate and reliable measurements of enzyme activity. []

Q4: Beyond oxytocinase, are there other enzymes that can hydrolyze BCN?

A4: Yes, research indicates that dehydropeptidase I, an enzyme found in rat lungs, can also catalyze the hydrolysis of S(substituent)-L-cysteinyl-glycine adducts, including BCN. []

Q5: How does the pH of the medium influence the activity of enzymes that hydrolyze BCN?

A5: Studies using serum from pregnant women and various animals (sheep, cows, rats) revealed that the enzymatic hydrolysis of BCN is pH-dependent. For instance, pregnant women's serum exhibited a bell-shaped activity curve with a peak between pH 6.5 and 7.0, while cow serum displayed two activity peaks at pH 3.5-4.0 and 6.5-7.0. []

Q6: Is there a specific technique for visualizing oxytocinase activity in electrophoresis gels using BCN?

A6: Yes, a sensitive staining method utilizes BCN's enzymatic release of PNA. After electrophoresis, the gel is treated with BCN. The released PNA is then diazotized and coupled with a chromogen, forming a colored azo-dye specifically at the sites of oxytocinase activity. []

Q7: Have there been any studies on the relationship between BCN hydrolysis and gestational age?

A7: Research using amniotic fluid samples from pregnant women showed an inverse correlation between oxytocinase activity, measured using BCN as a substrate, and gestational age. The highest enzyme activity was observed in early pregnancy, declining exponentially to its lowest point near term and during labor. []

Q8: What is the potential role of oxytocinase in human spermatozoa, and how was BCN used in its study?

A8: Research suggests that oxytocinase activity in human spermatozoa may be involved in the sperm acrosome reaction and fertilization. BCN was used as a substrate to determine the specific activity of this enzyme in sperm extracts. []

Q9: Has BCN been used to study oxytocinase activity in other species besides humans?

A9: Yes, BCN has been utilized to study cystine aminopeptidase (CAP) activity in tissues and plasma of pregnant cows. The study investigated changes in enzyme activity throughout gestation and during infection. []

Q10: Are there different molecular forms of oxytocinase, and if so, how do their activities towards BCN compare?

A10: Two distinct forms of oxytocinase (CAP-I and CAP-II) have been purified from human placenta. Both forms hydrolyze BCN, but they exhibit different kinetic parameters (Km and Vmax) and sensitivities to inhibitors, suggesting distinct roles in regulating oxytocin and other peptides. []

Q11: Can L-leucine be used as an alternative substrate to BCN for studying oxytocinase activity?

A11: While both BCN and L-leucine-p-nitroanilide (LN) can be used as substrates for oxytocinase, they often yield different activity profiles. [, , ] The choice of substrate depends on the specific research question and the enzyme source. For instance, LN is also hydrolyzed by other enzymes, like leucine aminopeptidase, potentially leading to less specific measurements. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.